molecular formula C7H9BO4 B1592074 2-Hydroxy-4-methoxyphenylboronic acid CAS No. 1068155-43-0

2-Hydroxy-4-methoxyphenylboronic acid

Cat. No.: B1592074
CAS No.: 1068155-43-0
M. Wt: 167.96 g/mol
InChI Key: SULLGJWNKYFKQU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H9BO4 and its molecular weight is 167.96 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids and their derivatives, such as 2-hydroxy-4-methoxyphenylboronic acid, are known to be crucial in various chemical reactions, including the suzuki–miyaura coupling . This suggests that the compound may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

Boronic acids and their derivatives are known to participate in suzuki–miyaura coupling reactions . In these reactions, the boronic acid or its derivative acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be dependent on the specific reaction in which the compound is involved. In the context of Suzuki–Miyaura coupling reactions, the compound would be involved in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.

Pharmacokinetics

It is known that the stability of boronic acids and their derivatives can be influenced by factors such as ph .

Result of Action

The molecular and cellular effects of this compound’s action would be dependent on the specific reaction conditions and targets. In the context of Suzuki–Miyaura coupling reactions, the compound contributes to the formation of carbon-carbon bonds , which could potentially lead to the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acids and their derivatives is known to be strongly influenced by pH, with the reaction rate considerably accelerated at physiological pH . This suggests that the compound’s action could be significantly influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-4-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition and molecular recognition. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with active site residues. The boronic acid group of this compound can form complexes with diols and other hydroxyl-containing biomolecules, making it useful in the design of enzyme inhibitors and sensors . Additionally, this compound has been studied for its potential to inhibit serine proteases by forming a tetrahedral adduct with the active site serine residue .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been explored in several studies. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases involved in cell signaling, leading to alterations in downstream signaling cascades . Furthermore, it has been observed to affect the expression of genes related to oxidative stress and inflammation, suggesting a potential role in regulating cellular responses to environmental stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with nucleophilic residues such as serine, threonine, and tyrosine in proteins . This interaction can lead to enzyme inhibition or activation, depending on the context. For example, this compound has been shown to inhibit serine proteases by forming a stable tetrahedral adduct with the active site serine residue . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been investigated in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary over time, with some studies reporting changes in cell viability and metabolic activity after prolonged exposure

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to understand its therapeutic potential and toxicity. In these studies, varying doses of the compound were administered to animals, and the resulting effects on physiological and biochemical parameters were assessed . It was found that low to moderate doses of this compound had beneficial effects on certain metabolic pathways, while high doses led to adverse effects such as oxidative stress and tissue damage . These findings highlight the importance of dose optimization in the potential therapeutic use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy metabolism . Additionally, this compound can modulate the activity of enzymes involved in amino acid and lipid metabolism, further influencing cellular metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported across cell membranes by solute carrier transporters, leading to its accumulation in certain cellular compartments . Additionally, this compound can bind to intracellular proteins, affecting its localization and function within the cell .

Subcellular Localization

The subcellular localization of this compound has been investigated to understand its activity and function within different cellular compartments. This compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with various proteins and nucleic acids . The presence of targeting signals and post-translational modifications may influence the subcellular distribution of this compound, directing it to specific organelles and compartments .

Properties

IUPAC Name

(2-hydroxy-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULLGJWNKYFKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609538
Record name (2-Hydroxy-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068155-43-0
Record name (2-Hydroxy-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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